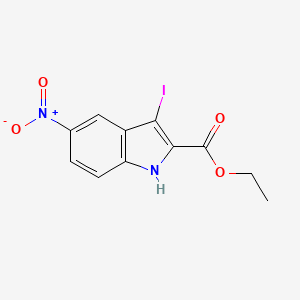

ethyl 3-iodo-5-nitro-1H-indole-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-iodo-5-nitro-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9IN2O4/c1-2-18-11(15)10-9(12)7-5-6(14(16)17)3-4-8(7)13-10/h3-5,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKUXGUWRSZESPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)[N+](=O)[O-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9IN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60694262 | |

| Record name | Ethyl 3-iodo-5-nitro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

494854-46-5 | |

| Record name | Ethyl 3-iodo-5-nitro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis and characterization of ethyl 3-iodo-5-nitro-1H-indole-2-carboxylate"

An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl 3-iodo-5-nitro-1H-indole-2-carboxylate

Executive Summary

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a highly functionalized heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. The indole scaffold is a "privileged structure" in drug discovery, and the strategic introduction of nitro and iodo groups unlocks unique avenues for further chemical modification.[1][2] The electron-withdrawing nitro group modulates the electronic properties of the indole ring, while the iodo group at the C3 position serves as a reactive handle for cross-coupling reactions. This document details a robust two-step synthetic pathway, explains the underlying reaction mechanisms, provides a full suite of characterization protocols, and discusses the potential applications for this valuable synthetic intermediate.

Introduction: The Strategic Value of Functionalized Indoles

The indole nucleus is a cornerstone of numerous biologically active natural products and pharmaceutical agents.[3] Its unique electronic structure allows for extensive functionalization. The introduction of a nitro group, particularly at the C5 position, significantly alters the electron density of the heterocyclic system, often imparting unique biological activities and influencing the regioselectivity of subsequent reactions.[4][5][6] Substituted 5-nitroindoles, for instance, have been investigated for their anticancer properties.[4][6]

Furthermore, the installation of a halogen, such as iodine, provides a critical tool for synthetic chemists. The carbon-iodine bond is amenable to a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular architectures. Iodination of the indole ring typically occurs via electrophilic substitution, with the C3 position being the most nucleophilic and kinetically favored site for reaction.[7] This guide focuses on the deliberate synthesis of a trifunctionalized indole, combining the parent scaffold with a nitro group for electronic modulation, an ester for further derivatization, and an iodo group as a key handle for advanced synthetic transformations.

Synthetic Strategy and Methodology

The most logical and efficient synthesis of this compound involves a two-step sequence starting from the commercially available ethyl 1H-indole-2-carboxylate. The strategy is to first introduce the deactivating nitro group at the C5 position, followed by the selective iodination of the electron-rich C3 position.

Overall Synthetic Workflow

The synthetic pathway is visualized in the workflow diagram below.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Reactivity of 3-nitroindoles with electron-rich species - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center - PMC [pmc.ncbi.nlm.nih.gov]

"physical and chemical properties of ethyl 3-iodo-5-nitro-1H-indole-2-carboxylate"

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 3-iodo-5-nitro-1H-indole-2-carboxylate

Abstract: This technical guide provides a comprehensive analysis of this compound, a functionalized indole derivative of significant interest to researchers in medicinal chemistry and drug development. Due to the compound's novelty, direct experimental data in peer-reviewed literature is sparse. This document, therefore, synthesizes information from closely related structural analogs to predict its physicochemical properties, spectroscopic profile, and chemical reactivity. We present a plausible synthetic pathway, discuss its potential as a versatile building block for creating compound libraries, and highlight its significance as a privileged scaffold in modern drug discovery. All predictions and proposed methodologies are grounded in established principles of organic chemistry and supported by authoritative references.

Introduction to a Privileged Scaffold

The indole ring system is a cornerstone of medicinal chemistry, forming the core structure of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and ability to participate in various biological interactions have designated it a "privileged scaffold." The strategic functionalization of the indole core allows for the fine-tuning of pharmacological activity.

This guide focuses on a specific, highly functionalized derivative: This compound . The molecule incorporates several key features that make it a particularly valuable intermediate for synthetic chemists:

-

Indole Core: The fundamental bicyclic aromatic system.

-

Ethyl Ester at C2: A group that can be hydrolyzed to the corresponding carboxylic acid or converted to other functionalities like amides.[2]

-

Iodo Group at C3: An excellent leaving group and a versatile handle for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck).

-

Nitro Group at C5: A strong electron-withdrawing group that modifies the electronics of the indole ring. It can also be reduced to an amine, providing another point for derivatization.

Understanding the properties of this molecule is crucial for its effective utilization in the synthesis of novel therapeutic agents, including inhibitors for targets like indoleamine 2,3-dioxygenase (IDO) and various kinases.[3][4][5][6]

Predicted Physicochemical and Molecular Properties

| Property | Predicted Value / Information | Source / Rationale |

| Molecular Formula | C₁₁H₉IN₂O₄ | Calculated from structure |

| Molecular Weight | 360.11 g/mol | Calculated from structure |

| Appearance | Yellow to brown powder | Based on the color of ethyl 5-nitroindole-2-carboxylate.[4][9] |

| Melting Point | >225 °C | Predicted to be higher than the 220-225 °C range of ethyl 5-nitroindole-2-carboxylate due to the heavier iodine atom.[7][9] |

| Boiling Point | >430 °C (estimate) | Predicted to be higher than the estimated 429.5 °C for the non-iodinated analog.[9] |

| Solubility | Negligible in water | Typical for this class of organic compounds.[4][7] Soluble in polar aprotic solvents like DMSO and DMF. |

| CAS Number | Not assigned | The specific compound is not yet registered in major chemical databases. |

Anticipated Spectroscopic Profile

The spectroscopic signature of a molecule is fundamental to its identification and characterization. The following profile is predicted based on established principles and data from analogous structures.[10][11]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, ethyl, and N-H protons. The electron-withdrawing effects of the nitro group and the ester, combined with the anisotropic effect of the iodine, will influence the chemical shifts.

-

N-H Proton: A broad singlet appearing far downfield (>11.0 ppm), characteristic of indole N-H protons.

-

Aromatic Protons: The protons on the benzene portion of the indole ring (H4, H6, H7) will appear in the aromatic region (7.5-9.0 ppm). The H4 proton, being ortho to the strongly withdrawing nitro group, is expected to be the most deshielded and appear as a doublet.

-

Ethyl Group Protons: A quartet (~4.4 ppm) for the -OCH₂- group and a triplet (~1.4 ppm) for the -CH₃ group, showing standard ethyl ester coupling.

¹³C NMR Spectroscopy

The carbon spectrum will reflect the electronic environment of each carbon atom. The C3 carbon bearing the iodine atom will be shifted significantly upfield due to the "heavy atom effect." The C2 (bearing the ester) and C5 (bearing the nitro group) carbons will be deshielded.

Infrared (IR) Spectroscopy

Key vibrational frequencies are anticipated to confirm the presence of the principal functional groups:

-

N-H Stretch: A sharp peak around 3300-3400 cm⁻¹.

-

C=O Stretch (Ester): A strong, sharp absorption band around 1700-1720 cm⁻¹.

-

NO₂ Stretch: Two characteristic strong bands for the asymmetric (~1520 cm⁻¹) and symmetric (~1340 cm⁻¹) stretches of the nitro group.

Mass Spectrometry

The mass spectrum should show a clear molecular ion peak (M⁺) at m/z 360. A key diagnostic feature will be the isotopic signature of iodine. The fragmentation pattern would likely involve the loss of the ethoxy group (-45 Da) from the ester and the nitro group (-46 Da).

Synthesis and Chemical Reactivity

Proposed Synthetic Strategy

The most direct and logical approach to synthesize this compound is through the regioselective iodination of the readily available precursor, ethyl 5-nitro-1H-indole-2-carboxylate.[4] The C3 position of the indole ring is electron-rich and highly susceptible to electrophilic substitution.

Causality Behind Experimental Choices:

-

Starting Material: Ethyl 5-nitro-1H-indole-2-carboxylate is commercially available and provides the core scaffold with the correct C2 and C5 substituents.[7][8]

-

Iodinating Agent: N-Iodosuccinimide (NIS) is selected as the ideal reagent. It is a mild, easy-to-handle solid that provides an electrophilic iodine source (I⁺) and avoids the harsh, strongly acidic conditions associated with other iodination methods, which could lead to side reactions or degradation of the indole ring.

-

Solvent: A polar aprotic solvent like acetonitrile (MeCN) or dichloromethane (DCM) is suitable for dissolving the starting material and reagent without interfering with the reaction.

Step-by-Step Experimental Protocol:

-

Preparation: To a solution of ethyl 5-nitro-1H-indole-2-carboxylate (1.0 eq) in acetonitrile, add N-Iodosuccinimide (1.1 eq) portion-wise at room temperature.

-

Reaction: Stir the mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.

Predicted Chemical Reactivity

The true value of this compound lies in its potential for further synthetic transformations, making it a powerful scaffold for building molecular complexity.

-

Cross-Coupling Reactions: The C-I bond at the C3 position is the most reactive site for derivatization. It can readily participate in various palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. This is a field-proven strategy for generating large libraries of drug-like molecules.

-

Reduction of the Nitro Group: The nitro group at C5 can be selectively reduced to an amine (e.g., using SnCl₂/HCl, H₂/Pd-C, or sodium dithionite). This resulting aniline derivative opens up a new avenue for functionalization, such as amide bond formation or diazotization reactions.

-

Ester Hydrolysis/Modification: The ethyl ester at C2 can be saponified to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse set of amides, a common functional group in many bioactive molecules.[12]

Conclusion and Future Outlook

This compound represents a highly promising, albeit under-explored, chemical entity. This guide has established its predicted physicochemical properties, spectroscopic fingerprints, and a viable synthetic route based on robust chemical principles and data from analogous compounds. Its true potential lies in its utility as a versatile synthetic intermediate, with three distinct and orthogonal functional handles (iodo, nitro, and ester groups) that can be selectively manipulated. For researchers and scientists in drug development, this molecule serves as an ideal starting point for the construction of diverse compound libraries aimed at discovering novel therapeutics. The next logical step is the experimental validation of the properties and reactions proposed herein, which will undoubtedly confirm its value to the broader scientific community.

References

- ChemicalBook. (n.d.). This compound.

- Wang, L., et al. (n.d.). Regioselective C5−H Direct Iodination of Indoles.

- Scribd. (n.d.). Indole 3 Carboxylate.

-

El-fakharany, E. M., et al. (2020). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 25(2), 333. Available at: [Link]

- Echemi. (n.d.). Ethyl 5-nitroindole-2-carboxylate.

- Cheméo. (n.d.). Ethyl indole-2-carboxylate, N-methyl- - Chemical & Physical Properties.

- Sigma-Aldrich. (n.d.). Ethyl indole-2-carboxylate, 97%.

- ResearchGate. (n.d.).

- SpectraBase. (n.d.). Ethyl indole-3-carboxylate.

- Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of indoles.

- Asian Journal of Organic & Medicinal Chemistry. (2022).

- ChemicalBook. (n.d.). Ethyl indole-2-carboxylate(3770-50-1) 1H NMR spectrum.

- J&K Scientific. (n.d.). Ethyl 5-nitro-1H-indole-2-carboxylate, 98%.

- ChemicalBook. (n.d.). Ethyl 5-nitroindole-2-carboxylate | 16732-57-3.

- Chemsrc. (n.d.). Ethyl 5-Nitroindole-2-Carboxylate | CAS#:16732-57-3.

- ResearchGate. (n.d.). Figure S5. 1 H NMR spectrum (CDCl 3 , 400 MHz) of ethyl 5-chloro-1H-indole-2-carboxylate.

- ResearchGate. (2022).

- NIST. (n.d.).

- Lynch, W. E., et al. (2020). Ethyl 1H-indole-2-carboxylate.

- National Institutes of Health. (n.d.).

- PubChemLite. (n.d.). Ethyl 5-nitro-1h-indole-2-carboxylate (C11H10N2O4).

- BLD Pharm. (n.d.). 3770-50-1|Ethyl indole-2-carboxylate.

- National Institutes of Health. (2023). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2)

- ResearchGate. (n.d.). Ethyl 2-[2-(4-Nitrobenzoyl)

- Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions.

- PubMed. (2023). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2)

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. エチル インドール-2-カルボキシラート 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Ethyl 5-nitroindole-2-carboxylate | 16732-57-3 [chemicalbook.com]

- 5. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. jk-sci.com [jk-sci.com]

- 9. Ethyl 5-Nitroindole-2-Carboxylate | CAS#:16732-57-3 | Chemsrc [chemsrc.com]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Indole-2-carboxamides Optimization for Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Ethyl 3-iodo-5-nitro-1H-indole-2-carboxylate

This technical guide provides an in-depth analysis of the expected spectroscopic data for ethyl 3-iodo-5-nitro-1H-indole-2-carboxylate, a compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of published experimental data for this specific molecule, this guide synthesizes predicted spectroscopic characteristics based on established principles and data from closely related indole derivatives. This approach is designed to offer researchers, scientists, and drug development professionals a robust framework for the identification and characterization of this and similar compounds.

Molecular Structure and Synthetic Considerations

The unique substitution pattern of this compound, featuring both an electron-withdrawing nitro group and a bulky iodo group, presents specific challenges and opportunities in its synthesis and characterization. The strategic placement of these functional groups significantly influences the molecule's electronic properties and reactivity.

Proposed Synthetic Workflow

A plausible synthetic route to the target compound can be extrapolated from established indole chemistry. The synthesis would likely commence with the commercially available ethyl 5-nitro-1H-indole-2-carboxylate. The subsequent iodination at the C3 position, which is activated towards electrophilic substitution, can be achieved using various iodinating agents. A common and effective method involves the use of N-iodosuccinimide (NIS).

"CAS number for ethyl 3-iodo-5-nitro-1H-indole-2-carboxylate"

An In-depth Technical Guide to Ethyl 3-iodo-5-nitro-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of this compound, a functionalized indole derivative with significant potential in synthetic and medicinal chemistry. While a dedicated CAS number for this specific compound is not prominently listed in major chemical databases, this document outlines its logical synthesis from a known precursor, ethyl 5-nitro-1H-indole-2-carboxylate (CAS No. 16732-57-3). We will delve into its physicochemical properties, a detailed synthetic protocol with mechanistic considerations, spectroscopic characterization, and prospective applications in drug discovery. The guide is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a deep understanding for researchers in the field.

Introduction: The Significance of Functionalized Indoles

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and structural versatility allow for extensive functionalization, leading to compounds with diverse biological activities. The strategic introduction of specific substituents onto the indole ring can modulate a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

This compound represents a highly strategic intermediate for chemical synthesis. The molecule incorporates three key functional groups, each offering distinct opportunities for molecular elaboration:

-

The Ethyl Ester at C2: Provides a site for hydrolysis to the corresponding carboxylic acid or conversion to other functional groups like amides or hydrazides.

-

The Nitro Group at C5: A strong electron-withdrawing group that deactivates the benzene portion of the indole ring towards electrophilic substitution. It can also be readily reduced to an amine, providing a vector for a wide array of subsequent chemical modifications.

-

The Iodo Group at C3: An exceptionally versatile functional handle. The carbon-iodine bond is relatively weak, making it an excellent leaving group in various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), enabling the introduction of complex carbon or heteroatom substituents at the highly reactive C3 position.

This guide focuses on the synthesis and potential utility of this trifunctionalized indole, starting from its logical precursor.

Physicochemical & Structural Data

The definitive properties for this compound are not available due to its absence from major commercial catalogs. However, we can establish a baseline by examining its immediate synthetic precursor, ethyl 5-nitro-1H-indole-2-carboxylate. The addition of an iodine atom at the C3 position will significantly increase the molecular weight and is expected to influence properties like melting point and solubility.

Table 1: Physicochemical Properties of the Precursor and Predicted Properties of the Target Compound

| Property | Ethyl 5-nitro-1H-indole-2-carboxylate (Precursor) | This compound (Target) |

| CAS Number | 16732-57-3[2][3][4] | Not Available |

| Molecular Formula | C₁₁H₁₀N₂O₄[3][4] | C₁₁H₉IN₂O₄ |

| Molecular Weight | 234.21 g/mol [3][4] | 360.11 g/mol |

| Appearance | Yellow to brown powder[4][5] | Predicted to be a yellow or brown solid |

| Melting Point | 220-225 °C[2][4] | Predicted to be in a similar or higher range |

| Boiling Point | 429.5±25.0 °C at 760 mmHg[2] | Not Determined |

| Density | ~1.4 g/cm³[2] | Not Determined |

| Solubility | Negligible in water[4] | Predicted to be negligible in water; soluble in polar organic solvents (DMF, DMSO) |

| InChI Key | DVFJMQCNICEPAI-UHFFFAOYSA-N[3] | Predicted: ZJBCWWHMVDBFEG-UHFFFAOYSA-N |

Synthesis and Mechanistic Rationale

The most direct and logical pathway to synthesize this compound is through the regioselective electrophilic iodination of the C3 position of its precursor, ethyl 5-nitro-1H-indole-2-carboxylate.

Mechanistic Considerations

The C3 position of the indole ring is the most nucleophilic and kinetically favored site for electrophilic attack. Despite the presence of the electron-withdrawing nitro group on the benzene ring, the pyrrole moiety retains sufficient electron density to react with a suitable electrophilic iodine source.

-

Choice of Iodinating Agent: N-Iodosuccinimide (NIS) is an excellent choice for this transformation. It is a mild, easy-to-handle solid source of electrophilic iodine (I⁺). Its reaction mechanism involves the attack of the electron-rich C3 position of the indole onto the iodine atom of NIS, with the subsequent loss of a proton to regenerate the aromatic system.

-

Solvent Selection: A polar aprotic solvent such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF) is ideal. These solvents can effectively dissolve the indole substrate and the NIS reagent without participating in the reaction.

-

Reaction Control: The reaction is typically performed at room temperature. Monitoring by Thin Layer Chromatography (TLC) is crucial to determine the point of complete consumption of the starting material and to avoid the formation of potential di-iodinated or other side products.

Experimental Protocol: C3 Iodination

This protocol is a representative method and should be adapted and optimized based on laboratory-specific conditions.

Step 1: Reagent Preparation

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 5-nitro-1H-indole-2-carboxylate (1.0 eq) in anhydrous acetonitrile (approx. 10-15 mL per gram of substrate).

Step 2: Addition of Iodinating Agent

-

To the stirred solution, add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise over 5-10 minutes. A slight excess of NIS ensures complete conversion of the starting material.

Step 3: Reaction Monitoring

-

Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of hexane:ethyl acetate as the mobile phase). The reaction is complete when the starting material spot is no longer visible. This typically takes 2-4 hours.

Step 4: Workup and Isolation

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile.

-

Redissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining iodine, followed by water, and finally a saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

Step 5: Purification

-

The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Synthesis Workflow Diagram

Caption: Figure 1: Synthetic workflow for the iodination of the indole precursor.

Spectroscopic Characterization

Confirmation of the final product's structure would rely on a combination of standard spectroscopic techniques:

-

¹H NMR: The most telling piece of evidence would be the disappearance of the singlet corresponding to the C3-H proton, which is present in the starting material. Other signals for the aromatic and ethyl ester protons would remain, though they may experience slight shifts.

-

¹³C NMR: A significant downfield shift would be observed for the C3 carbon due to the deshielding effect of the attached iodine atom.

-

Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the product (360.11 g/mol ). The isotopic pattern for iodine (¹²⁷I is 100% abundant) would be clearly visible.

-

Infrared (IR) Spectroscopy: Characteristic peaks for the N-H stretch (~3300 cm⁻¹), the ester carbonyl (C=O) stretch (~1700 cm⁻¹), and the nitro group (N-O) stretches (~1520 and 1340 cm⁻¹) would be expected.

Reactivity and Applications in Drug Discovery

The true value of this compound lies in its potential as a versatile building block for more complex molecules.

-

Cross-Coupling Reactions: The C3-iodo group is primed for reactions like Suzuki coupling (to form C-C bonds with boronic acids), Sonogashira coupling (to form C-C bonds with terminal alkynes), and Buchwald-Hartwig amination (to form C-N bonds). This allows for the systematic exploration of the chemical space around the C3 position.

-

Reduction of the Nitro Group: The C5-nitro group can be selectively reduced to an amine (e.g., using SnCl₂ or catalytic hydrogenation). This new amino group can then be used for amide bond formation, sulfonylation, or diazotization, opening up another dimension for derivatization.

-

Potential as an IDO Inhibitor Intermediate: The precursor, ethyl 5-nitroindole-2-carboxylate, is used in the synthesis of inhibitors for indoleamine 2,3-dioxygenase (IDO).[5] IDO is a critical enzyme in cancer immunotherapy, as it helps tumors evade the immune system. The title compound is therefore a highly valuable intermediate for creating novel, potentially more potent IDO inhibitors by leveraging the C3-iodo position for further modification.

Safety and Handling

No specific safety data sheet (SDS) exists for this compound. Therefore, it must be handled with the assumption that it is hazardous, based on the data for its precursor and related structures.

-

Hazard Identification:

-

Handling Precautions:

-

Storage:

Conclusion

This compound is a high-value synthetic intermediate that, while not commercially cataloged, is readily accessible via a straightforward iodination of a known precursor. Its trifunctional nature—an ester for modification at C2, a reducible nitro group at C5, and a versatile iodo handle at C3—makes it an ideal platform for the development of novel and complex molecules, particularly in the search for new therapeutic agents like IDO inhibitors. Researchers utilizing this compound will benefit from its modular reactivity, enabling the rapid generation of diverse chemical libraries for biological screening.

References

-

Hermitage Technologies DAC. Safety Data Sheet. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2021). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 26(2), 333. Available at: [Link]

-

Chemsrc. Ethyl 5-Nitroindole-2-Carboxylate. Available at: [Link]

-

J&K Scientific. Ethyl 5-nitro-1H-indole-2-carboxylate, 98%. Available at: [Link]

-

Kumar, S., et al. (2011). Preparation of Ethyl 5-Iodo-1H-indole- 2-carboxylate. Request PDF. Available at: [Link]

-

Cheméo. Ethyl indole-2-carboxylate, N-methyl- - Chemical & Physical Properties. Available at: [Link]

-

Tang, D., et al. (2017). Regioselective C5−H Direct Iodination of Indoles. Supporting Information. Available at: [Link]

-

Der Pharma Chemica. Synthesis and biological evaluation of indoles. Available at: [Link]

-

Asian Journal of Organic & Medicinal Chemistry. Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors. Available at: [Link]

-

PubChem. Ethyl Indole-3-carboxylate. Available at: [Link]

Sources

- 1. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate [mdpi.com]

- 2. Ethyl 5-Nitroindole-2-Carboxylate | CAS#:16732-57-3 | Chemsrc [chemsrc.com]

- 3. jk-sci.com [jk-sci.com]

- 4. echemi.com [echemi.com]

- 5. Ethyl 5-nitroindole-2-carboxylate | 16732-57-3 [chemicalbook.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. leap.epa.ie [leap.epa.ie]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

A Strategic Guide to the Selection of Starting Materials for Bioactive Indole Synthesis

Introduction: The Indole Nucleus - A Privileged Scaffold in Drug Discovery

The indole ring system, a fusion of benzene and pyrrole, is a cornerstone of medicinal chemistry and natural product synthesis. Its unique electronic structure and versatile substitution possibilities have made it a "privileged scaffold," a molecular framework that can bind to multiple biological targets.[1] From the neurotransmitter serotonin to the anti-cancer agent vincristine and the blockbuster anti-migraine drug sumatriptan, the indole motif is present in a vast number of biologically active molecules.[2][3][4] Consequently, the efficient and strategic construction of this heterocyclic core is of paramount importance to researchers in drug development.[1]

The success of any indole synthesis campaign hinges on a critical initial decision: the choice of the starting material. This choice is not arbitrary; it dictates the entire forward synthetic strategy, influencing regiochemical outcomes, functional group tolerance, and overall efficiency. This guide provides a deep dive into the chemical logic behind selecting the right precursor for your target bioactive indole, moving beyond a simple recitation of named reactions to an analysis of the strategic causality behind each choice.

The Strategic Pivot: Retrosynthesis and Precursor Selection

The ideal starting material is a substance with a defined chemical structure that incorporates a significant structural fragment into the final drug substance.[5] The selection process should be guided by a retrosynthetic analysis of the target molecule. Key questions to ask are:

-

What is the final substitution pattern on the indole core? Are substituents located on the benzene ring (positions 4, 5, 6, 7) or the pyrrole ring (positions 1, 2, 3)?

-

Are there sensitive functional groups that must be preserved?

-

Is stereochemistry a factor, particularly at position 3?

-

What is the required scale of the synthesis?

The answers to these questions will point toward one of three primary classes of starting materials: Phenylhydrazines , Anilines , or Tryptophan/Indole derivatives .

Workhorse Precursors and Foundational Syntheses

Phenylhydrazines: The Classic Gateway via Fischer Indole Synthesis

For over a century, the Fischer indole synthesis has been one of the most reliable and widely used methods for constructing the indole scaffold.[6] It involves the acid-catalyzed cyclization of a phenylhydrazone, which is readily formed from the condensation of a phenylhydrazine and an aldehyde or ketone.[7][8][9]

-

Causality of Choice: This route is ideal for synthesizing 2- and/or 3-substituted indoles. The substitution pattern of the final product is directly determined by the structure of the carbonyl precursor. The substituents on the phenylhydrazine dictate the substitution on the benzene portion of the indole.

-

Mechanism & Trustworthiness: The reaction proceeds via a cascade involving tautomerization to an enamine, a key[10][10]-sigmatropic rearrangement, and finally, cyclization with the elimination of ammonia.[7][9] The use of various acid catalysts (Brønsted or Lewis acids like ZnCl₂, BF₃, or polyphosphoric acid) at elevated temperatures drives the reaction to completion.[7][11] The reliability of this transformation has been validated across countless examples in the literature.

-

Advantages: The starting materials (phenylhydrazines, aldehydes, ketones) are generally inexpensive and readily available.[6] The reaction is operationally simple and robust.

-

Limitations: The reaction requires harsh acidic conditions and high temperatures, which can be incompatible with sensitive functional groups.[11][12] For unsymmetrical ketones, mixtures of regioisomers can be formed, complicating purification.[6] Synthesizing indoles with specific substitutions, particularly at the 7-position, can be challenging.[6]

Anilines: Versatility Through Modern Methodologies

Substituted anilines serve as highly versatile starting points for a range of indole syntheses, from classic methods to powerful modern transition-metal-catalyzed reactions.

This method involves the reaction of an α-halo-ketone with an excess of an aniline.[12] While historically plagued by harsh conditions and low yields, modern variations have improved its utility.[12][13]

-

Causality of Choice: This approach is primarily used for the synthesis of 2-arylindoles.[13] The aniline provides the N1 and benzene ring portion, while the α-halo-ketone provides carbons C2 and C3 along with their substituents.

The advent of palladium-catalyzed cross-coupling has revolutionized indole synthesis, offering milder conditions, broader functional group tolerance, and novel bond disconnections.[14][15] These methods often start with ortho-substituted anilines (e.g., o-haloanilines, o-alkynyl anilines).

-

Causality of Choice: This is the strategy of choice when high functional group tolerance is required or when constructing complex, highly substituted indoles. It provides access to substitution patterns that are difficult to achieve via Fischer or Bischler methods.

-

Key Methodologies:

-

Larock Indole Synthesis: A powerful annulation of o-haloanilines with internal alkynes.[10]

-

Buchwald-Hartwig Amination: Used to first form an N-aryl bond, followed by an intramolecular reaction to form the indole.[16]

-

Heck Reaction: Intramolecular Heck reactions of o-halo-N-allylanilines can efficiently construct the pyrrole ring.[15]

-

-

Trustworthiness & Control: These reactions proceed through well-understood catalytic cycles involving oxidative addition, migratory insertion, and reductive elimination.[10] The choice of palladium precursor, ligand, and base allows for fine-tuning of reactivity and selectivity, making these protocols highly reliable and reproducible. For example, specific ligands like X-Phos have been shown to be superior for couplings involving less reactive o-chloro and o-bromoanilines.[17]

Tryptophan and Indole: The Chiral Pool and Late-Stage Functionalization

In many cases, the target molecule is a derivative of the amino acid L-tryptophan, or it may be more efficient to start with the indole core itself and add functionality.

-

Causality of Choice: This is the premier strategy when the final product must be enantiomerically pure. L-tryptophan provides a readily available, inexpensive "chiral pool" starting material with the indole nucleus and the C3 side chain stereocenter already established.[18][19] This approach is also valuable for creating analogues through late-stage functionalization.

-

Methodologies:

-

Direct Derivatization: Tryptophan can be used as a starting material for the synthesis of more complex natural products.[19] Its α-amino and carboxylic acid groups can be protected and manipulated to build out complex structures.[20]

-

Enzymatic Synthesis: The enzyme Tryptophan Synthase (TrpS) and its engineered variants can catalyze the C-C bond formation between serine and various indole analogues, providing a green and highly stereoselective route to noncanonical tryptophan derivatives.[19][21]

-

C-H Functionalization: For starting with indole itself, modern C-H activation strategies allow for the direct and regioselective installation of substituents onto the pre-formed indole core, avoiding the need for de novo synthesis.[22]

-

Comparative Analysis of Starting Materials

| Starting Material | Primary Synthetic Route(s) | Key Advantages | Key Limitations | Ideal For... |

| Phenylhydrazine | Fischer Indole Synthesis | Inexpensive, readily available starting materials, operationally simple.[6] | Harsh conditions (acid, heat), limited functional group tolerance, potential regioisomer mixtures.[11][12] | Rapid access to simple 2,3-substituted indoles. |

| Aniline | Bischler-Moehlau, Pd-catalyzed (Larock, Heck, etc.) | High versatility, mild reaction conditions (Pd-cat.), excellent functional group tolerance, precise regiocontrol.[10][14][17] | Higher cost of catalysts and ligands, requires specific ortho-functionalization on the aniline.[15] | Complex, highly functionalized, or sensitive indole targets. |

| Tryptophan/Indole | Chiral Pool Synthesis, Enzymatic Synthesis, C-H Functionalization | Access to enantiopure products, ideal for analogue synthesis, avoids de novo ring construction.[19][21] | Limited to derivatization; the core structure is pre-defined. | Chiral indole alkaloids, tryptophan analogues, library synthesis. |

Field-Proven Protocol: Fischer Synthesis of 2-phenylindole

This protocol demonstrates a self-validating system for a classic indole synthesis.

Reactants: Phenylhydrazine and acetophenone. Catalyst: Polyphosphoric acid (PPA).

Step-by-Step Methodology:

-

Hydrazone Formation (Optional Isolation): In a round-bottom flask, combine phenylhydrazine (1.0 eq) and acetophenone (1.0 eq) in ethanol. Stir at room temperature for 1-2 hours. The phenylhydrazone intermediate may precipitate and can be isolated by filtration, or the solvent can be removed under reduced pressure to be used directly in the next step.

-

Cyclization: To the crude phenylhydrazone, add polyphosphoric acid (approx. 10 times the weight of the hydrazone).

-

Heating: Heat the viscous mixture with stirring to 100-120 °C. The reaction is often exothermic initially. Maintain the temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Allow the reaction to cool to approximately 60-70 °C. Carefully quench the reaction by pouring the mixture onto crushed ice with vigorous stirring.

-

Isolation: The solid product will precipitate. Collect the crude 2-phenylindole by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-phenylindole.

Causality: PPA serves as both a strong acid catalyst and a dehydrating agent, effectively promoting the key[10][10]-sigmatropic rearrangement and subsequent cyclization/aromatization steps.[6][7] The thermal conditions provide the necessary activation energy for the rearrangement.

Conclusion and Future Outlook

The selection of a starting material for bioactive indole synthesis is a strategic decision that profoundly impacts the entire research and development process. While classic methods like the Fischer synthesis offer time-tested routes from simple precursors like phenylhydrazines , the demands of modern drug discovery for complexity and efficiency have elevated the importance of anilines in transition-metal-catalyzed reactions.[3][10] Furthermore, for targets where chirality is paramount, the use of tryptophan as a chiral synthon remains an indispensable strategy.[19]

The future of indole synthesis will likely focus on developing even more efficient, selective, and sustainable methods. This includes the expansion of C-H activation techniques to allow for late-stage functionalization of the indole core and the continued development of biocatalytic routes that offer unparalleled stereocontrol under environmentally benign conditions.[21][22] A thorough understanding of the foundational logic presented in this guide will empower researchers to navigate these evolving methodologies and make the optimal strategic choices for their next bioactive target.

References

-

G. D. Cuny, "Indole synthesis: a review and proposed classification," PMC - NIH. [Online]. Available: [Link]

-

Oreate AI, "A Review of the Indole Synthesis Reaction System," Oreate AI Blog, Jan. 07, 2026. [Online]. Available: [Link]

-

A. Kumar et al., "Recent advances in the synthesis of indoles and their applications," RSC Publishing, Sep. 25, 2025. [Online]. Available: [Link]

-

Organic Chemistry Portal, "Synthesis of indoles," Organic Chemistry Portal. [Online]. Available: [Link]

-

Bentham Science, "Synthesis of Medicinally Important Indole Derivatives: A Review," Bentham Science. [Online]. Available: [Link]

-

S. D. Walker et al., "Practical Methodologies for the Synthesis of Indoles," Chemical Reviews - ACS Publications, 2007. [Online]. Available: [Link]

-

J. A. McIntosh et al., "Tryptophan Synthase: Biocatalyst Extraordinaire," PMC - NIH. [Online]. Available: [Link]

-

S. K. Gadakh et al., "Regioselective Synthesis of 4-Substituted Indoles via C–H Activation: A Ruthenium Catalyzed Novel Directing Group Strategy," Organic Letters - ACS Publications, Nov. 25, 2013. [Online]. Available: [Link]

-

J. E. M. N. Klein et al., "Synthesis of Indoles from o-Haloanilines," The Journal of Organic Chemistry, Jul. 06, 2023. [Online]. Available: [Link]

-

J. Zhang, "ChemInform Abstract: Bischler—Moehlau Indole Synthesis," ResearchGate, May 15, 2012. [Online]. Available: [Link]

-

Hamburg State and University Library, "Prenylation of Tryptophan Derivatives for the Synthesis of Biologically Active Indole Alkaloid Natural Products," ediss.sub.hamburg. [Online]. Available: [Link]

-

A. Sharma et al., "Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts," MDPI, 2022. [Online]. Available: [Link]

-

Organic Chemistry Portal, "Fischer Indole Synthesis," Organic Chemistry Portal. [Online]. Available: [Link]

-

A. K. Singh et al., "Contemporary Developments in the Transition-Metal Catalyzed Synthesis of Indoles. A Review," Taylor & Francis Online, 2021. [Online]. Available: [Link]

-

P. S. Coelho et al., "Unlocking Reactivity of TrpB: A General Biocatalytic Platform for Synthesis of Tryptophan Analogues," Journal of the American Chemical Society, Jul. 14, 2017. [Online]. Available: [Link]

-

ICH, "ICH Q11 Questions & Answers – Selection & Justification of Starting Materials," ICH, May 22, 2018. [Online]. Available: [Link]

-

G. Gribble, "Bischler Indole Synthesis," ResearchGate, Nov. 15, 2019. [Online]. Available: [Link]

-

A. Takeda et al., "Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines," Journal of the American Chemical Society, 2000. [Online]. Available: [Link]

-

N. Garg, "Strategies for the Synthesis of Bioactive Molecules," Grantome. [Online]. Available: [Link]

-

ResearchGate, "Literature examples of the synthesis of β³‐tryptophan (a) and its derivative (b)," ResearchGate. [Online]. Available: [Link]

-

Y. Jia and J. Zhu, "Palladium-catalyzed, modular synthesis of highly functionalized indoles and tryptophans by direct annulation of substituted o-haloanilines and aldehydes," PubMed, Sep. 29, 2006. [Online]. Available: [Link]

-

Wikipedia, "Bischler–Möhlau indole synthesis," Wikipedia. [Online]. Available: [Link]

-

G. T. Bourne et al., "Enantiospecific synthesis with amino acids. Part 1. Tryptophan as a chiron for the synthesis of α-substituted tryptophan derivatives," Journal of the Chemical Society, Perkin Transactions 1, 1991. [Online]. Available: [Link]

-

G. Gribble, "Fischer Indole Synthesis," ResearchGate, Jan. 04, 2021. [Online]. Available: [Link]

-

Chemistry Learner, "Fischer Indole Synthesis: Definition, Examples and Mechanism," Chemistry Learner. [Online]. Available: [Link]

-

Vedantu, "Fischer Indole Synthesis: Mechanism, Steps & Importance," Vedantu. [Online]. Available: [Link]

Sources

- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 2. Indole synthesis: a review and proposed classification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. grantome.com [grantome.com]

- 5. database.ich.org [database.ich.org]

- 6. A Review of the Indole Synthesis Reaction System - Oreate AI Blog [oreateai.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Fischer Indole Synthesis: Definition, Examples and Mechanism [chemistrylearner.com]

- 9. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 10. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Fischer Indole Synthesis [organic-chemistry.org]

- 12. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Palladium-catalyzed, modular synthesis of highly functionalized indoles and tryptophans by direct annulation of substituted o-haloanilines and aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ediss.sub.uni-hamburg.de [ediss.sub.uni-hamburg.de]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Enantiospecific synthesis with amino acids. Part 1. Tryptophan as a chiron for the synthesis of α-substituted tryptophan derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 21. Tryptophan Synthase: Biocatalyst Extraordinaire - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

The Strategic Utility of Ethyl 3-Iodo-5-Nitro-1H-Indole-2-Carboxylate in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Ethyl 3-iodo-5-nitro-1H-indole-2-carboxylate is a highly functionalized heterocyclic compound that has emerged as a valuable and versatile intermediate in medicinal chemistry. Its unique trifunctional nature, featuring an ethyl ester at the C2 position, an iodine atom at the C3 position, and a nitro group at the C5 position, provides a powerful scaffold for the synthesis of complex molecular architectures with diverse pharmacological activities. This guide, intended for researchers, scientists, and drug development professionals, delves into the synthesis, characterization, and strategic applications of this key chemical intermediate.

Physicochemical Properties and Structural Attributes

At its core, the indole scaffold is a privileged structure in drug discovery, present in numerous natural products and FDA-approved drugs.[1][2] The strategic placement of three distinct functional groups on the ethyl indole-2-carboxylate backbone endows this compound with a unique reactivity profile, making it a cornerstone for combinatorial library synthesis and targeted drug design.

| Property | Value |

| Molecular Formula | C₁₁H₉IN₂O₄ |

| Molecular Weight | 360.11 g/mol |

| Appearance | Expected to be a solid |

| CAS Number | 101507-11-7 |

The electron-withdrawing nature of the nitro group at C5 and the ethyl carboxylate at C2 significantly influences the electron density of the indole ring, impacting its reactivity in subsequent chemical transformations. The iodine atom at the C3 position is an excellent leaving group, rendering this position highly susceptible to a variety of cross-coupling reactions.

Synthesis and Characterization

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. A logical and efficient synthetic pathway involves the initial nitration of ethyl 1H-indole-2-carboxylate, followed by iodination of the resulting 5-nitro derivative.

Synthesis of Ethyl 5-Nitro-1H-Indole-2-Carboxylate

The introduction of a nitro group at the C5 position of the indole ring can be achieved via electrophilic nitration. A common method involves the use of a nitrating agent, such as nitric acid in the presence of a strong acid catalyst. A patented procedure describes the synthesis of 5-nitroindole-2-carboxylic acid through the ethyl ester intermediate, which is formed by the Fischer indole synthesis from p-nitrophenylhydrazine hydrochloride and ethyl pyruvate, followed by cyclization.[3][4]

Experimental Protocol: Synthesis of Ethyl 5-Nitro-1H-Indole-2-Carboxylate [5]

-

Step 1: Japp-Klingemann Reaction. A diazonium salt of 4-nitroaniline is reacted with ethyl 2-methyl-3-oxobutanoate to form an intermediate hydrazone.

-

Step 2: Fischer Indole Synthesis. The resulting hydrazone is then treated with a strong acid catalyst, such as polyphosphoric acid, and heated to induce cyclization, affording ethyl 5-nitro-1H-indole-2-carboxylate.

-

Purification. The crude product is purified by recrystallization or column chromatography.

Iodination of Ethyl 5-Nitro-1H-Indole-2-Carboxylate

The subsequent iodination at the C3 position is an electrophilic substitution reaction. The presence of the electron-withdrawing nitro and carboxylate groups deactivates the indole ring, making the C3 position the most nucleophilic and thus the most likely site for electrophilic attack. N-Iodosuccinimide (NIS) is a commonly used and effective reagent for the iodination of indoles.[6][7]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup. Ethyl 5-nitro-1H-indole-2-carboxylate is dissolved in a suitable aprotic solvent, such as acetonitrile or dichloromethane.

-

Iodination. N-Iodosuccinimide (1.0-1.2 equivalents) is added to the solution in one portion or portion-wise. The reaction is typically stirred at room temperature.

-

Monitoring and Work-up. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched, and the product is extracted.

-

Purification. The crude product is purified by column chromatography on silica gel to yield this compound.

dot graph { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

A [label="Ethyl 1H-indole-2-carboxylate"]; B [label="Nitration\n(e.g., HNO3/H2SO4)", shape=ellipse, fillcolor="#FFFFFF", color="#EA4335"]; C [label="Ethyl 5-nitro-1H-indole-2-carboxylate"]; D [label="Iodination\n(e.g., N-Iodosuccinimide)", shape=ellipse, fillcolor="#FFFFFF", color="#34A853"]; E [label="this compound"];

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

The structural elucidation of this compound and its precursors is confirmed through a combination of spectroscopic techniques.

Characterization Data for Ethyl 5-Nitro-1H-Indole-2-Carboxylate: [5]

-

¹H NMR (DMSO-d₆, δ ppm): 1.34 (t, 3H), 4.32 (q, 2H), 7.18 (s, 1H), 7.25 (s, 1H), 7.35 (s, 1H), 7.60 (s, 1H), 8.98 (s, 1H, broad).

-

¹³C NMR (DMSO-d₆, δ ppm): 14.42, 61.81, 110.45, 111.94, 120.84, 122.66, 125.40, 130.81, 139.25, 142.75, 161.26.

-

IR (KBr, ν, cm⁻¹): 3310 (N-H), 1715 (C=O ester), 1540 (C=C Ar.), 1235 (C-O).

-

MS (m/z): 234.06.

Reactivity and Synthetic Utility

The strategic positioning of the iodo and nitro groups, along with the carboxylate ester, makes this compound a versatile building block for the synthesis of a wide array of complex molecules.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond at the C3 position is a prime site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of a diverse range of substituents, including aryl, vinyl, and alkynyl groups, at this position. This capability is of paramount importance in the construction of libraries of compounds for high-throughput screening in drug discovery programs.

dot graph { layout=dot; node [shape=plaintext]; edge [color="#34A853"];

Intermediate [label="this compound"]; Suzuki [label="Suzuki Coupling\n(Ar-B(OH)2)"]; Heck [label="Heck Coupling\n(Alkene)"]; Sonogashira [label="Sonogashira Coupling\n(Alkyne)"]; Product_Suzuki [label="C3-Aryl Indole Derivative"]; Product_Heck [label="C3-Alkenyl Indole Derivative"]; Product_Sonogashira [label="C3-Alkynyl Indole Derivative"];

Caption: Key cross-coupling reactions at the C3 position.

Reduction of the Nitro Group

The nitro group at the C5 position can be readily reduced to an amino group using various reducing agents, such as tin(II) chloride or catalytic hydrogenation. This transformation opens up another avenue for functionalization, as the resulting amino group can be acylated, alkylated, or converted into a diazonium salt for further derivatization.

Modification of the Ester Group

The ethyl ester at the C2 position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. This modification is frequently employed in the late stages of a synthetic sequence to introduce diversity and modulate the pharmacokinetic properties of the final compounds.

Applications in Drug Discovery

The unique structural features of this compound make it a valuable starting material for the synthesis of a range of biologically active molecules, particularly in the areas of oncology, neurodegenerative diseases, and infectious diseases.

Kinase Inhibitors

Many kinase inhibitors incorporate a substituted indole scaffold. The ability to introduce diverse substituents at the C3 and C5 positions of the indole ring through cross-coupling and nitro group reduction, respectively, makes this intermediate particularly useful for the synthesis of libraries of potential kinase inhibitors. For example, functionalized indoles are key components in the development of inhibitors for Glycogen Synthase Kinase-3β (GSK-3β), a target implicated in various diseases including Alzheimer's disease, type 2 diabetes, and cancer.[2][5][8][9][10][11][12][13]

Antiviral Agents

Indole derivatives have demonstrated a broad spectrum of antiviral activities.[14][15][16][17] The functional handles on this compound allow for the synthesis of compounds that can be screened against a variety of viral targets. For instance, indole-containing compounds have been identified as inhibitors of viral entry, reverse transcriptase, and other key viral enzymes.

Safety and Handling

Conclusion

This compound is a strategically designed chemical intermediate that offers a wealth of opportunities for the synthesis of novel and complex molecules in the field of drug discovery. Its trifunctional nature allows for a high degree of diversification, making it an invaluable tool for the generation of compound libraries for screening against a wide range of biological targets. As the demand for new therapeutics continues to grow, the importance of such versatile building blocks in the arsenal of the medicinal chemist cannot be overstated.

References

- Exploring The Therapeutic Versatility of Indole Derivatives: Advances in Medicinal Chemistry. (n.d.). In vertexai.search.google.com.

- Pan, Z., et al. (2018). Design and synthesis of (aza)indolyl maleimide-based covalent inhibitors of glycogen synthase kinase 3β. Organic & Biomolecular Chemistry, 16(23), 4273-4279. [Link]

- Wiley-VCH. (2007).

- Chu, W., et al. (2014). Synthesis and Biological Evaluation of 3-Benzisoxazolyl-4-indolylmaleimides as Potent, Selective Inhibitors of Glycogen Synthase Kinase-3β. Molecules, 19(10), 16556-16573. [Link]

- Lozinskaya, N. A., et al. (2019). Synthesis and biological evaluation of 3-substituted 2-oxindole derivatives as new glycogen synthase kinase 3β inhibitors. Bioorganic & Medicinal Chemistry, 27(9), 1804-1817. [Link]

- Regioselective C5−H Direct Iodination of Indoles. (n.d.). In google.com.

- H-Indole-2-carboxylic acid, ethyl ester. (n.d.). In NIST WebBook. Retrieved January 19, 2026, from [Link]

- Liu, Z., et al. (2019). Synthesis and evaluation of novel GSK-3β inhibitors as multifunctional agents against Alzheimer's disease. European Journal of Medicinal Chemistry, 167, 211-225. [Link]

- CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid. (n.d.). In Google Patents.

- Benzo[e]isoindole-1,3-diones as potential inhibitors of glycogen synthase kinase-3 (GSK-3). Synthesis, kinase inhibitory activity, zebrafish phenotype, and modeling of binding mode. (2010). Journal of Medicinal Chemistry, 53(5), 2095-2104. [Link]

- Song, D., et al. (2014). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. Chinese Chemical Letters, 25(10), 1345-1348. [Link]

- Ethyl indole-3-carboxylate. (2023). In European Directorate for the Quality of Medicines & HealthCare. Retrieved January 19, 2026, from [Link]

- Synthesis and structure-activity relationship of 4-quinolone-3-carboxylic acid based inhibitors of glycogen synthase kinase-3β. (2011). Bioorganic & Medicinal Chemistry Letters, 21(21), 6438-6442. [Link]

- Dandagvhal, K. R., & Chatpalliwar, V. A. (2022). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors. Asian Journal of Organic & Medicinal Chemistry, 7(2), 221-225. [Link]

- Synthesis and biological evaluation of 3-substituted 2-oxindole derivatives as new glycogen synthase kinase 3β inhibitors. (2019). ResearchGate. [Link]

- Ethyl 1H-indole-2-carboxylate. (2020). National Center for Biotechnology Information. [Link]

- Lelyukh, M., et al. (2007). Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. Russian Chemical Bulletin, 56(9), 1880-1883. [Link]

- A review on recent developments of indole-containing antiviral agents. (2018). European Journal of Medicinal Chemistry, 143, 804-822. [Link]

- N-Iodosuccinimide (NIS). (n.d.). In Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

- The preparation method of 5-nitroindole-2-carboxylic acid. (n.d.). In Google Patents.

- Cai, Q., et al. (2009). Assembly of Indole-2-Carboxylic Acid Esters through a Ligand-Free Copper-Catalysed Cascade Process. Chemical Communications, (44), 6709-6711. [Link]

- Ethyl 5-nitro-1H-indole-2-carboxylate, 98%. (n.d.). In J&K Scientific. Retrieved January 19, 2026, from [Link]

- Antiviral Activity of an Indole-Type Compound Derived from Natural Products, Identified by Virtual Screening by Interaction on Dengue Virus NS5 Protein. (2023). Viruses, 15(7), 1563. [Link]

- Antiviral Activity of an Indole-Type Compound Derived from Natural. (2023). ResearchGate. [Link]

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. ias.ac.in [ias.ac.in]

- 3. rsc.org [rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Design and synthesis of (aza)indolyl maleimide-based covalent inhibitors of glycogen synthase kinase 3β - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 8. Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and evaluation of novel GSK-3β inhibitors as multifunctional agents against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Benzo[e]isoindole-1,3-diones as potential inhibitors of glycogen synthase kinase-3 (GSK-3). Synthesis, kinase inhibitory activity, zebrafish phenotype, and modeling of binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of 3-substituted 2-oxindole derivatives as new glycogen synthase kinase 3β inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and structure-activity relationship of 4-quinolone-3-carboxylic acid based inhibitors of glycogen synthase kinase-3β - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. semanticscholar.org [semanticscholar.org]

The Evolving Reactivity of Polysubstituted Indoles: A Technical Guide for Synthetic and Medicinal Chemists

Abstract

The indole scaffold is a cornerstone of medicinal chemistry and materials science, celebrated for its prevalence in bioactive natural products and pharmaceuticals.[1] The strategic functionalization of the indole core is paramount for modulating its biological activity and physicochemical properties.[2] This technical guide provides an in-depth exploration of the reactivity of polysubstituted indoles, moving beyond fundamental principles to offer field-proven insights for researchers, scientists, and drug development professionals. We will dissect the intricate interplay of substituent effects and reaction conditions, providing a causal understanding of experimental choices for key transformations. This guide is structured to serve as a self-validating system, grounding mechanistic claims and protocols in authoritative literature.

The Electronic Landscape of the Indole Nucleus: A Tale of Two Rings

The indole framework is an aromatic heterocycle comprising a benzene ring fused to a pyrrole ring. The nitrogen lone pair's participation in the π-system renders the molecule electron-rich and highly susceptible to electrophilic attack.[3] This inherent reactivity is not uniform; the C3 position of the pyrrole ring is the most nucleophilic site, exhibiting a reactivity approximately 10¹³ times greater than that of benzene.[3] However, the reactivity landscape is profoundly altered by the presence of substituents on either the pyrrole or the benzene ring.

The inherent reactivity hierarchy of an unsubstituted indole follows the general order of C3 > N1 > C2 > C5 > C4 > C6 > C7 for electrophilic substitution. C-H functionalization of the indole framework typically occurs at the C3 position via an aromatic electrophilic substitution pathway, or at the C2 position if C3 is already substituted. The functionalization of the less reactive benzenoid C-H bonds at the C4 to C7 positions presents a significant synthetic challenge due to their similar reactivities.[4]

Modulating Reactivity: The Profound Influence of Substituents

The strategic placement of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) is the primary tool for tuning the reactivity and regioselectivity of indole functionalization.

Electron-Donating Groups (EDGs): Enhancing Nucleophilicity

EDGs, such as alkyl, alkoxy, and amino groups, increase the electron density of the indole ring system, further activating it towards electrophilic attack. This enhanced nucleophilicity generally accelerates reactions but can sometimes lead to challenges in controlling selectivity and preventing over-reaction. Theoretical studies have shown that substituents like -CH₃ and -NH₂ exhibit an activating effect.[5]

Electron-Withdrawing Groups (EWGs): Taming Reactivity and Directing Substitution

Conversely, EWGs (e.g., nitro, cyano, acyl, sulfonyl groups) decrease the electron density of the indole ring, deactivating it towards electrophiles.[3] This deactivation can be advantageous, allowing for more controlled and selective reactions. The position and strength of the EWG are critical factors. For instance, an EWG at the C3 position can facilitate dearomatization reactions.[6] The presence of an N-protecting group, particularly an electron-withdrawing one, is often crucial in reactions like Friedel-Crafts acylation to prevent side reactions at the nitrogen and to direct acylation to the C5 position in 4-substituted indoles.[7]

Key Reaction Classes in the Functionalization of Polysubstituted Indoles

The following sections delve into pivotal reaction types, providing mechanistic rationale and actionable protocols for the synthesis of complex indole derivatives.

Electrophilic Aromatic Substitution: The Cornerstone of Indole Chemistry

Friedel-Crafts acylation is a fundamental method for introducing acyl groups onto the indole ring, typically at the C3 position.[8] The choice of Lewis acid is critical; strong acids like AlCl₃ can lead to decomposition, while milder ones like dialkylaluminum chlorides offer higher yields and cleaner reactions, especially for acid-sensitive indoles.[8] For N-unprotected indoles, acylation can also occur at the nitrogen, making N-protection a common strategy to ensure C3 selectivity.[9] In 4-substituted indoles with N-electron-withdrawing groups, acylation can be directed exclusively to the C5 position.[7]

Experimental Protocol: General Procedure for Friedel-Crafts Acylation of Indoles at the C3-Position [8]

-

To a solution of the substituted indole in a suitable solvent (e.g., CH₂Cl₂), add a dialkylaluminum chloride solution (e.g., Et₂AlCl) at a controlled temperature (e.g., 0 °C).

-

Stir the mixture for a short period (e.g., 15 minutes).

-

Add the desired acyl chloride dropwise to the reaction mixture.

-

Allow the reaction to proceed at room temperature, monitoring by TLC until completion.

-

Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the 3-acylindole.

The Vilsmeier-Haack reaction is a classic method for the formylation of indoles at the C3 position using a Vilsmeier reagent, typically generated from phosphorus oxychloride and a disubstituted formamide like DMF. This reaction is generally high-yielding and tolerant of a wide range of substituents.

Logical Workflow: Vilsmeier-Haack Reaction

Caption: A simplified workflow for the Vilsmeier-Haack formylation of a polysubstituted indole.

Cycloaddition Reactions: Building Molecular Complexity

The C2-C3 double bond of the indole nucleus can participate in various cycloaddition reactions, providing access to complex fused and spirocyclic ring systems.[10]

Intramolecular [4+2] cycloadditions of ynamides and conjugated enynes offer a powerful strategy for the synthesis of highly substituted indolines and indoles, particularly those with substitution on the benzenoid ring.[11] These reactions proceed through a strained isoaromatic cyclic allene intermediate, which then rearranges to the indoline product.[11] Subsequent oxidation, for example with o-chloranil, can furnish the corresponding indole.[11]

Dearomative (4+3) cycloaddition reactions between 3-alkenylindoles and in situ-generated oxyallyl cations provide a direct route to cyclohepta[b]indoles, which are core structures in many bioactive natural products.[12][13] These reactions are typically high-yielding and diastereoselective.[13]

Data Presentation: Representative [4+3] Cycloaddition Reactions of 3-Alkenylindoles [13]

| Entry | Indole Substituent (N) | Benzene Ring Substituent | Yield (%) |

| 1 | Ts | H | 95 |

| 2 | Boc | H | 79 |

| 3 | Ts | 5-Me | 94 |

| 4 | Ts | 5-F | 93 |

| 5 | Ts | 5-Cl | 95 |

| 6 | Ts | 5-Br | 96 |

| 7 | Ts | 5-OMe | 92 |

| 8 | Ts | 6-Cl | 90 |

| 9 | Ts | 7-Me | 89 |

Transition Metal-Catalyzed C-H Functionalization: A Modern Paradigm

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of polysubstituted indoles.[14] Transition metals, particularly palladium and ruthenium, have been instrumental in developing a vast array of selective C-H functionalization reactions.[14][15]

Palladium catalysis is widely employed for the direct arylation, alkenylation, and amination of indoles. The regioselectivity of these reactions can often be controlled by the choice of directing group on the indole nitrogen.[4] For instance, palladium/norbornene cooperative catalysis enables the vicinal di-carbo-functionalization of indoles at the C2 and C3 positions.[16]

Experimental Protocol: Palladium-Catalyzed Vicinal C2-Arylation and C3-Alkenylation of Indoles [16]

-

To an oven-dried vial, add the N-substituted indole, aryl iodide, activated alkene, Pd(OAc)₂, C1-substituted norbornene, and a suitable carbonate base (e.g., Cs₂CO₃).

-

Evacuate and backfill the vial with an inert gas (e.g., argon).

-

Add a degassed solvent (e.g., 1,4-dioxane).

-

Seal the vial and heat the reaction mixture at a specified temperature (e.g., 100 °C) for a designated time (e.g., 24 h).

-

Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of celite and concentrate the filtrate.

-

Purify the residue by flash column chromatography to yield the C2-arylated, C3-alkenylated indole.

Ruthenium catalysts have also proven effective for the site-selective C-H functionalization of indoles.[17] For example, ruthenium-catalyzed direct C-H phosphorylation at the C4 position of indoles has been achieved, with steric effects from bulky N-substituents being the key to controlling regioselectivity.[18]

Mechanistic Rationale: Regioselective C-H Functionalization

Caption: A generalized workflow for transition metal-catalyzed C-H functionalization of indoles.

Dearomatization Reactions: Accessing Three-Dimensional Scaffolds

Dearomatization reactions of indoles provide a powerful means to convert planar aromatic structures into three-dimensional, stereochemically rich indoline and indolenine frameworks.[19][20] These reactions have gained significant traction for the synthesis of complex natural products. Organocatalytic asymmetric dearomatization (organo-CADA) reactions have emerged as a particularly effective strategy.[20] Additionally, visible-light-induced dearomative annulation offers a mild and sustainable approach to polycyclic indolines.[21]

Classic Name Reactions for Polysubstituted Indole Synthesis

While modern methods for indole functionalization are powerful, classic name reactions remain indispensable for the de novo synthesis of polysubstituted indoles.

Fischer Indole Synthesis

The Fischer indole synthesis is a venerable and versatile method for constructing the indole ring from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions.[22] This reaction proceeds through a phenylhydrazone intermediate, which undergoes a[23][23]-sigmatropic rearrangement.[22][24] A one-pot modification allows for the synthesis of polysubstituted indoles directly from aliphatic nitro compounds.[23]

Pictet-Spengler Reaction

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine (such as tryptamine) with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydro-β-carboline.[25] This reaction is a cornerstone in the synthesis of many indole alkaloids.[26][27]

Conclusion and Future Outlook

The reactivity of polysubstituted indoles is a rich and multifaceted field, continually evolving with the advent of new synthetic methodologies. A deep understanding of the electronic effects of substituents, coupled with the strategic application of both classic and modern synthetic reactions, empowers chemists to design and execute efficient syntheses of complex, functionally diverse indole-containing molecules. The ongoing development of site-selective C-H functionalization and asymmetric dearomatization reactions promises to further expand the synthetic chemist's toolkit, enabling the construction of novel indole scaffolds with tailored properties for applications in medicine and materials science.

References

-

Okauchi, T., Itonaga, M., Minami, T., Owa, T., Kitoh, K., & Yoshino, H. (2000). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Letters, 2(10), 1485–1487. [Link]

-

Zhang, H., & Larock, R. C. (2002). Synthesis of Highly Substituted Indolines and Indoles via Intramolecular [4 + 2] Cycloaddition of Ynamides and Conjugated Enynes. Organic Letters, 4(22), 3879–3882. [Link]

-

Kim, J. N., & Lee, K. Y. (2008). One-pot synthesis of polysubstituted indoles from aliphatic nitro compounds under mild conditions. Tetrahedron Letters, 49(10), 1729-1731. [Link]

-

Parr, B. T., & Stoltz, B. M. (2012). Synthesis of Fused 4,5-Disubstituted Indole Ring Systems by Intramolecular Friedel−Crafts Acylation of 4-Substituted Indoles. The Journal of Organic Chemistry, 77(3), 1618–1622. [Link]

-

Sheng, F.-T., Wang, J.-Y., Tan, W., Zhang, Y.-C., & Shi, F. (2020). Progresses in organocatalytic asymmetric dearomatization reactions of indole derivatives. Organic Chemistry Frontiers, 7(22), 3735-3763. [Link]

-

Wang, Q., & Engle, K. M. (2022). Palladium/Norbornene-Catalyzed Direct Vicinal Di-Carbo-Functionalization of Indoles: Reaction Development and Mechanistic Study. Journal of the American Chemical Society, 144(25), 11216–11226. [Link]

-

Sheng, F.-T., Wang, J.-Y., Tan, W., Zhang, Y.-C., & Shi, F. (2020). Progresses in organocatalytic asymmetric dearomatization reactions of indole derivatives. Organic Chemistry Frontiers, 7(22), 3735-3763. [Link]

-

Various Authors. (2025). Recent Advances in the Electrochemical Functionalization of Indoles: Site‐Selective Strategies and Mechanistic Insights. ResearchGate. [Link]

-

Baruah, B., Pegu, C. D., & Deb, M. L. (2024). Indole as a Versatile Building Block in Cycloaddition Reactions: Synthesis of Diverse Heterocyclic Frameworks. ResearchGate. [Link]

-

Buchwald, S. L., & Mauger, C. M. (2006). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. DSpace@MIT. [Link]

-

Kaur, H., & Kumar, V. (2017). Application of Pictet–Spengler Reaction to Indole-Based Alkaloids Containing Tetrahydro-β-carboline Scaffold in Combinatorial Chemistry. ACS Combinatorial Science, 19(5), 297–316. [Link]

-